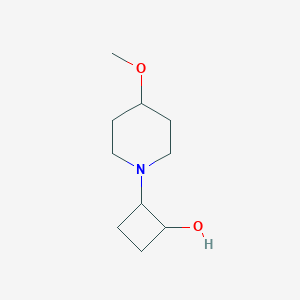

![molecular formula C19H17Cl2N3OS B2369087 3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-35-3](/img/structure/B2369087.png)

3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

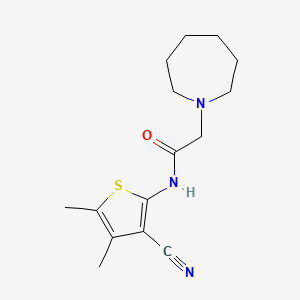

The compound “3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a derivative of benzamide . Benzamide derivatives have a wide range of applications in the fields of medicine, industry, and biology . Some analogous derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis

The structures of some compounds were established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .Chemical Reactions Analysis

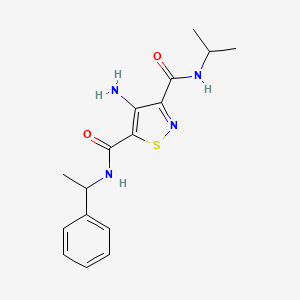

The chemical reactions involved in the synthesis of these compounds include the reaction of arylamines and 3,5-dichlorobenzoyl chloride . The reaction of isothiazole-5-carboxylic acid derivatives with thionyl chloride gives carboxylic chloride, which reacts with a series of arylamines to afford isothiazole carboxamides .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by spectroscopical methods and single crystal X-ray diffraction . The FT-IR spectrum shows peaks at υ as (N–H) 3437, υ (C–H) 3268, υ (C=O) 1634, υ (C–C) 1566 and 1542, υ as (NO 2) 1506, υ s (NO 2) 1384, β (C–H) 1328 and 1295, γ (C–H) 688–858 .Wissenschaftliche Forschungsanwendungen

- Description : 3,5-Dichloro-N-(2-propynyl)benzamide is a solid compound. Sigma-Aldrich provides it to early discovery researchers as part of a collection of unique chemicals. However, analytical data for this product are not available, and buyers assume responsibility to confirm its identity and purity .

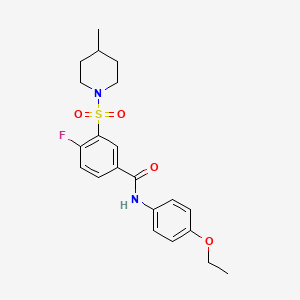

- Thyroid Hormone Receptor Agonist : Research has identified compounds related to 3,5-dichloro-N-(2-propynyl)benzamide as highly selective thyroid hormone receptor β agonists. These compounds are being investigated for their potential in treating dyslipidemia .

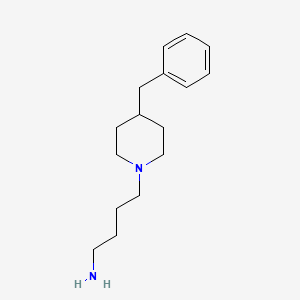

- 3,5-Dichloro-N-(2-propynyl)benzamide can be synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride, which is prepared from 3,5-dichlorobenzonitrile. Sodium hydroxide is used in the synthesis process .

Chemical Properties and Structure

Biological Applications

Synthesis and Derivatives

Environmental and Analytical Applications

Wirkmechanismus

Target of Action

Similar compounds have been known to exhibit biological activity, such as antitumoral and anticonvulsive activities .

Mode of Action

A compound with a similar structure, propyzamide, is known to inhibit microtubule assembly . This suggests that our compound might interact with its targets in a similar manner, leading to changes at the cellular level.

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have potential antitumoral and anticonvulsive activities .

Eigenschaften

IUPAC Name |

3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3OS/c1-9-5-10(2)12(4)16(11(9)3)18-23-24-19(26-18)22-17(25)13-6-14(20)8-15(21)7-13/h5-8H,1-4H3,(H,22,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSDZKNOGPHOAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)

![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2369009.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2369018.png)